
Sulfamethazine
Overview
Description
Sulfamethazine (4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide), also known as sulfadimidine, is a sulfonamide antibiotic widely used in veterinary medicine to treat bacterial infections (e.g., respiratory and gastrointestinal) and as a growth promoter in livestock . Its mechanism of action involves inhibition of dihydropteroate synthase, a key enzyme in bacterial folate synthesis. Structurally, it features a sulfonamide group linked to a 4,6-dimethylpyrimidinyl moiety, which influences its physicochemical properties and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfamethazine is synthesized through a reaction involving aliphatic or aromatic sulfonyl chloride with ammonia . This method produces a higher yield compared to other methods . Another method involves the preparation of this compound trimethoprim suspension, which includes dissolving sulfadiazine in an alkaline aqueous solution and adding citric acid aqueous solution .
Industrial Production Methods: In industrial settings, this compound is often prepared in bulk by controlling the crystallization medium to produce phase-pure cocrystal polymorphs . This method ensures the production of a stable and high-quality product suitable for pharmaceutical applications.
Chemical Reactions Analysis
Degradation Reactions
Sulfamethazine can undergo degradation under various conditions, particularly when exposed to chlorination processes:
-
Chlorination Reaction : When this compound is treated with sodium hypochlorite (NaClO), it produces chlorinated byproducts. The kinetics of this reaction follows first-order kinetics with a half-life of approximately 37 days under simulated drinking water conditions .
Reaction Condition | Major Product | Half-Life |
---|---|---|
Sodium Hypochlorite | Chlorinated derivative (m/z 313) | ~37 days |
Metabolism
In biological systems, this compound is metabolized primarily into acetylated derivatives, which may retain toxicity similar to the parent compound . This metabolic pathway is crucial for understanding its pharmacological effects and environmental impact.
-
Environmental Impact and Bioconcentration
Recent studies have highlighted the environmental fate of this compound, particularly its bioconcentration in aquatic organisms:
-
Bioconcentration Factor : Research indicates varying bioconcentration factors for this compound in marine organisms, suggesting significant accumulation potential .
Organism | Bioconcentration Factor |
---|---|
Mytilus galloprovincialis | Varies (specific data not provided) |
-
References
The information in this article is derived from diverse sources, including scientific publications and chemical databases that provide insights into the properties, reactions, and implications of this compound .
Scientific Research Applications
Veterinary Medicine
Antibacterial Use
Sulfamethazine is primarily used in veterinary medicine to treat infections in livestock, particularly gastrointestinal and respiratory tract infections. It acts by inhibiting bacterial growth through competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism allows it to be effective against a range of Gram-positive and Gram-negative bacteria .
Growth Promotion
In addition to its therapeutic uses, this compound has been incorporated into animal feeds as a growth promoter. Studies have shown that its inclusion can enhance growth rates in livestock, although concerns about antibiotic resistance have led to increased scrutiny of such practices .
Human Medicine
Treatment of Infections
this compound has been explored for its potential use in treating various infections in humans, particularly respiratory infections and urinary tract infections. Its high solubility compared to other sulfonamides makes it a candidate for formulations aimed at maximizing therapeutic efficacy . Clinical studies have demonstrated its effectiveness in treating pneumonia and other bacterial infections .
Toxicological Considerations
While this compound is generally well-tolerated, it can cause hypersensitivity reactions in some individuals, leading to skin rashes or more severe immune responses. Research indicates that its metabolism can lead to reactive metabolites associated with these adverse effects . Long-term exposure studies have also raised concerns about potential carcinogenic effects, particularly in animal models .
Environmental Impact
Contamination Studies
this compound has been detected in various environmental matrices, including water bodies and soil, raising concerns about its ecological impact. Studies have shown that this compound can persist in the environment and contaminate surface waters, potentially affecting aquatic ecosystems . Its degradation and sorption behavior have been investigated to understand its environmental fate better .
Ecotoxicological Effects
Research has highlighted the ecotoxicological risks associated with this compound contamination. For instance, exposure to this compound has been linked to adverse effects on aquatic organisms, including changes in reproductive health and developmental anomalies . Monitoring programs are essential for assessing the risks posed by veterinary pharmaceuticals like this compound on ecosystems.
Case Studies
Mechanism of Action
Sulfamethazine exerts its effects by inhibiting bacterial synthesis of dihydrofolic acid . It competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase, an enzyme crucial for the production of dihydrofolic acid . By inhibiting this enzyme, this compound prevents the formation of dihydrofolic acid, which is essential for bacterial growth and replication . This mechanism makes this compound bacteriostatic in nature, meaning it inhibits bacterial growth without directly killing the bacteria .
Comparison with Similar Compounds
Comparative Analysis with Similar Sulfonamides
Structural and Physicochemical Properties
Sulfamethazine shares core structural features with other sulfonamides but differs in substituents, affecting solubility, hydrogen bonding, and detection. Key comparisons include:
Key Findings :
- This compound and sulfamerazine exhibit similar moderate IHBs due to their pyrimidine rings, which influence crystallinity and formulation design .
- This compound’s solubility in acetonitrile-methanol mixtures is critical for pharmaceutical processing .
Metabolic Pathways and Pharmacokinetics
Metabolic profiles differ significantly across sulfonamides, impacting their persistence and toxicity:
Key Findings :
- This compound produces more metabolites (e.g., N4-acetyl and glucose conjugates) in humans and animals compared to sulfapyridine and sulfadimethoxine .
Analytical Detection and Environmental Impact
Detection Methods and Recovery Rates:
Key Findings :
- This compound’s lower recovery rate (81.2%) compared to sulfathiazole (89.2%) complicates its quantification in environmental samples .
- The MSPRAN biosensor offers superior sensitivity for this compound detection .
Environmental and Agricultural Effects:
Key Findings :
- This compound exhibits species-specific toxicity, with wild plants showing 4x greater sensitivity than crops .
- Combined pollution with tetracycline compounds amplifies agricultural damage .
Therapeutic and Regulatory Considerations
- This compound is prioritized in veterinary use due to its broad-spectrum activity and cost-effectiveness. However, regulatory limits (e.g., 0.1 mg/kg in liver) require stringent withdrawal protocols to avoid residues in food products .
- Sulfamethoxazole , a human-use sulfonamide, is often combined with trimethoprim for enhanced efficacy, a strategy less common with this compound .
Biological Activity
Sulfamethazine (SMZ) is a sulfonamide antibiotic primarily used in veterinary medicine for treating various infections in livestock. Its biological activity encompasses antibacterial effects, immunomodulatory properties, and potential toxicological impacts. This article synthesizes key findings from diverse research studies, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.
This compound acts by inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for synthesizing folate. By blocking this pathway, SMZ prevents bacteria from producing nucleic acids and proteins essential for their growth and replication. This mechanism underpins its effectiveness against a range of Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
The antimicrobial efficacy of this compound has been extensively studied. A notable study highlighted that SMZ demonstrated significant activity against various pathogens in vitro, including strains resistant to other antibiotics.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Salmonella spp. | 64 µg/mL |
Immunomodulatory Effects
Recent research has explored the immunomodulatory effects of this compound derivatives. A study synthesized several SMZ derivatives and evaluated their immunomodulatory activities, revealing that some derivatives exhibited enhanced immunostimulatory properties compared to the parent compound .
Case Study: Derivative Synthesis
- Researchers synthesized derivatives through reactions with various acid chlorides.
- Characterization was performed using NMR and mass spectrometry.
- Notable findings indicated that certain derivatives could modulate immune responses effectively.
Environmental Impact and Resistance
This compound's persistence in the environment raises concerns about antibiotic resistance. A study conducted in coastal areas found this compound-resistant bacteria (SRB) exhibiting multidrug resistance traits, suggesting that environmental exposure contributes to the development of resistant strains .
Table 2: Detection of this compound in Environmental Samples
Sample Type | Average Concentration (ng/L) | Detection Frequency (%) |
---|---|---|
Coastal Water | 78.3 | 100 |
Soil Samples | 45.6 | 90 |
Toxicological Profile
The toxicological effects of this compound have been documented, particularly concerning its impact on thyroid function and potential hypersensitivity reactions. Research indicates that this compound can alter thyroid hormone levels, leading to hyperplasia in animal models .
Key Findings:
- Hypersensitivity Reactions: Common among individuals with metabolic deficiencies related to sulfonamide drugs.
- Thyroid Effects: Studies showed dose-dependent thyroid gland enlargement in rats exposed to high concentrations of SMZ .
Pharmacokinetics
This compound exhibits variable pharmacokinetics based on acetylator status among individuals. A study indicated that approximately 61-81% of administered SMZ is excreted as N4-acetylthis compound, with significant differences observed between fast and slow acetylators .
Table 3: Pharmacokinetic Parameters
Acetylator Type | Half-Life (hours) | Percentage Excreted as N4-Acetylthis compound (%) |
---|---|---|
Fast | 1.7 - 5.4 | 61 - 81 |
Slow | 7.6 | Variable |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying sulfamethazine in biological matrices, and how should detection limits be optimized?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For fluorescence-based detection, synchronous fluorescence spectroscopy (Δλ = 100 nm) coupled with partial least-squares regression can achieve detection limits as low as 0.05 μg/mL in chicken tissue . Validate methods using spike-and-recovery experiments with triplicate measurements and calibration curves spanning expected concentration ranges. Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios (3:1 and 10:1, respectively) .
Q. How should thermodynamic properties (e.g., solubility, stability) of this compound be experimentally determined under varying environmental conditions?
- Methodological Answer : Use shake-flask solubility studies with buffered solutions (pH 1–12) at 25–37°C. Monitor stability via accelerated degradation studies under controlled humidity and temperature. Characterize phase transitions (e.g., melting points) using differential scanning calorimetry (DSC) and validate against NIST Standard Reference Database 69 . Include uncertainty analysis for reproducibility .
Q. What protocols ensure accurate pharmacokinetic profiling of this compound in rodent models?
- Methodological Answer : Administer this compound intravenously or orally at 50–100 mg/kg. Collect serial blood and tissue samples (e.g., brain, liver) at timed intervals. Use LC-MS/MS for plasma quantification. Note that brain-to-blood concentration ratios in rats are typically <0.5 due to blood-brain barrier (BBB) restrictions, requiring sensitive detection methods . Normalize data by body weight and include negative controls for matrix effects .
Advanced Research Questions
Q. How can advanced oxidation processes (AOPs) be integrated with membrane filtration to optimize this compound degradation in wastewater?
- Methodological Answer : Combine UV/H₂O₂ or ozone-based AOPs with ceramic ultrafiltration membranes. Optimize oxidant doses (e.g., 10–50 mg/L H₂O₂) and hydraulic retention times to balance degradation efficiency (>90% removal) with membrane fouling mitigation. Monitor this compound degradation intermediates via LC-MS and assess membrane permeability using Darcy’s law .
Q. What strategies reconcile conflicting data on this compound metabolism variability across animal models and sexes?
- Methodological Answer : Conduct strain- and sex-controlled studies (e.g., Sprague-Dawley vs. Wistar rats) with standardized dosing. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Compare acetyltransferase activity via liver microsome assays, as N4-acetylation rates differ significantly between male and female rats . Perform meta-analyses to aggregate findings and identify covariates .
Q. How should in vitro BBB models be designed to study this compound transport mechanisms?
- Methodological Answer : Use immortalized brain endothelial cells (e.g., hCMEC/D3) in Transwell assays. Apply physiologically relevant shear stress (4 dyne/cm²) via perfusion systems. Quantify apparent permeability (Papp) using LC-MS and validate with a low-permeability control (e.g., dextran). Carbadox co-treatment (50 μM) shows no significant effect on this compound transport in rats, but human cell models may require alternative modulators .
Q. What systematic approaches synthesize conflicting evidence on this compound’s environmental persistence and toxicity?
- Methodological Answer : Conduct a PRISMA-guided systematic review with inclusion criteria for peer-reviewed studies on half-life (t½) and EC50 values. Use meta-regression to assess covariates like pH, temperature, and microbial activity. For toxicity, aggregate data from Daphnia magna and algae bioassays, reporting heterogeneity via I² statistics .
Q. Data Contradiction & Analysis
Q. How should researchers address discrepancies in this compound’s reported soil adsorption coefficients (Kd)?
- Methodological Answer : Replicate batch sorption experiments using OECD Guideline 106. Control soil organic matter (2–10%) and pH (5–7). Compare Kd values derived from Freundlich vs. Langmuir models. Discrepancies often arise from colloid-mediated transport in high-clay soils; characterize soil mineralogy via X-ray diffraction .
Q. Why do studies report divergent this compound elimination half-lives in poultry, and how can these be resolved?
- Methodological Answer : Model elimination kinetics using non-compartmental analysis (NCA) in Phoenix WinNonlin. Account for covariates like age (broilers vs. layers) and dosing regimens (single vs. multiple). Half-life variability (6–12 hours) may reflect differences in renal clearance pathways; validate with metabolite profiling (e.g., N4-acetyl-sulfamethazine) .
Q. Experimental Design & Validation
Q. What quality controls are essential for ensuring reproducibility in this compound synthesis and characterization?
- Methodological Answer : Follow IUPAC nomenclature for compound identity (e.g., N¹-(4,6-dimethyl-2-pyrimidinyl)sulfanilamide). Characterize purity via ¹H/¹³C NMR (>95% integration), HPLC-UV (>99% area), and elemental analysis (±0.4% theoretical). For novel derivatives, provide high-resolution mass spectrometry (HRMS) data and X-ray crystallography where applicable .
Properties
IUPAC Name |
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWVTGNCAZCNNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
Record name | SULFAMETHAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21044 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021290 | |
Record name | Sulfamethazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfamethazine appears as odorless sticky, white or creamy-white crystalline powder. Slightly bitter taste. An antibacterial., Solid | |
Record name | SULFAMETHAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21044 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sulfamethazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), In water, 1.50X10+3 mg/L at 29 °C and 1.92X10+3 mg/L at 37 °C; solubility increases with increasing pH, Soluble in acetone; slightly soluble in alcohol; very slightly soluble in ether, Soluble in acid, alkali; slightly soluble in dimethylsulfoxide, Soluble in acetone, ether; slightly soluble in alcohol, 2.30e-01 g/L | |
Record name | SULFAMETHAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21044 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sulfamethazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01582 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SULFAMETHAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4157 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sulfamethazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.4655 g/cu cm | |
Record name | SULFAMETHAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4157 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from dioxane-water, Creamy-white powder or crystals from dioxan, White or yellowish-white powder | |
CAS No. |
57-68-1 | |
Record name | SULFAMETHAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21044 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sulfamethazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfamethazine [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfamethazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01582 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | sulfamethazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | sulfamethazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfamethazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfadimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFAMETHAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48U51W007F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SULFAMETHAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4157 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sulfamethazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
387 to 392 °F (NTP, 1992), 176 °C (also reported as mp 178-179 °C; mp 198-199 °C; mp 205-207 °C), 198.5 °C | |
Record name | SULFAMETHAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21044 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sulfamethazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01582 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SULFAMETHAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4157 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sulfamethazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.